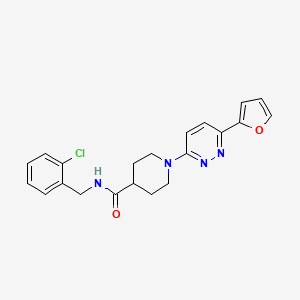
methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mesomeric Betaines as Fluorescent Dipoles
Research on related quinoline derivatives has shown the synthesis of mesomeric betaines that exhibit fluorescent properties. These compounds, constructed from quinolinium cations and carboxylate anions, demonstrate potential in fluorescence spectroscopy, indicating their utility in analytical and diagnostic applications (Smeyanov et al., 2017).
Synthesis of Quinoline Amino Acid Esters
The development of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl amino] alkanoates showcases the chemical versatility of quinoline derivatives. These compounds serve as key intermediates for further chemical reactions, highlighting their importance in synthetic organic chemistry (Fathala & Pazdera, 2017).
Antimicrobial Agent Synthesis
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds demonstrate potential as antibacterial and antifungal agents, suggesting their applicability in developing new therapeutic agents (Desai et al., 2007).
Luotonin A Derivatives and Regioselectivity
The synthesis of new Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has revealed remarkable regioselectivities. These findings contribute to the field of medicinal chemistry by providing insights into the synthesis of complex molecules with potential biological activities (Atia et al., 2017).
Directing Groups for sp3 C-H Bond Functionalization
Research on 1-aminopyridinium ylides, related to quinoline derivatives, has shown their efficacy as directing groups for the functionalization of sp3 C-H bonds. This opens new avenues for molecular modifications and the synthesis of complex organic molecules (Le et al., 2019).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the condensation of 2-amino-3-carbethoxy-1,2-dihydroquinoline with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-carbethoxy-1,2-dihydroquinoline", "2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine", "Methyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: 2-amino-3-carbethoxy-1,2-dihydroquinoline is reacted with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine in ethanol in the presence of triethylamine as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then cyclized by heating with sodium bicarbonate in ethanol to form the cyclized product.", "Step 3: The cyclized product is then esterified by reacting with methyl chloroformate in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: The final product is purified by recrystallization from chloroform." ] } | |
Número CAS |
1251693-72-7 |
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.444 |
Nombre IUPAC |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
Clave InChI |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



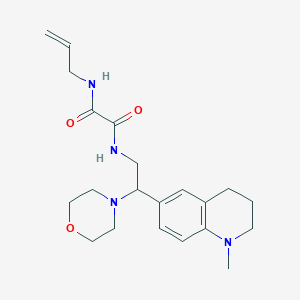
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
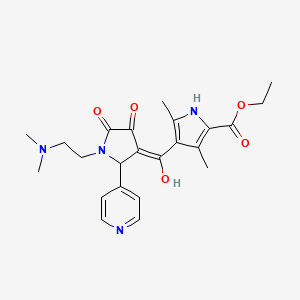
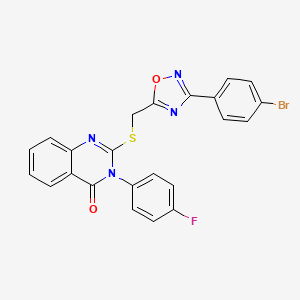
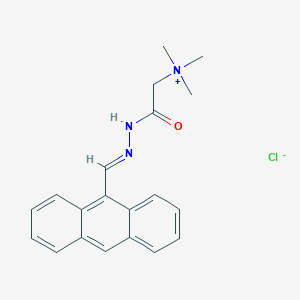
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)
